molecular formula C7H11NO2 B13177917 2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one

2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one

Cat. No.: B13177917
M. Wt: 141.17 g/mol
InChI Key: UDOJJLWWWZMAPW-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one is an organic compound that features a pyran ring fused with an amino group and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with an appropriate amine under controlled conditions. For instance, the reaction can be catalyzed by molecular iodine under solvent-free conditions at ambient temperature . Another method involves the use of N-heterocyclic carbenes as organocatalysts to facilitate the formation of the pyran ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrans, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the pyran ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A simpler analog without the amino and ketone functionalities.

    2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one: A similar compound with a different substitution pattern on the pyran ring.

Uniqueness

2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one is unique due to the presence of both an amino group and a ketone, which provide versatile reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethanone

InChI

InChI=1S/C7H11NO2/c8-4-7(9)6-2-1-3-10-5-6/h5H,1-4,8H2

InChI Key

UDOJJLWWWZMAPW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=COC1)C(=O)CN

Origin of Product

United States

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